5-(Trifluoromethyl)benzofuran-3(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-14-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSCMRNXVRDAPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Academic Significance of 5 Trifluoromethyl Benzofuran 3 2h One Within Contemporary Medicinal Chemistry Research
The Benzofuranone Scaffold as a Privileged Structure in Drug Discovery
The benzofuranone core is recognized as a "privileged structure" in medicinal chemistry. This designation is given to molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thus serving as a versatile foundation for the development of a wide range of therapeutic agents. mdpi.comresearchgate.netnih.gov The benzofuran (B130515) scaffold and its derivatives are found in numerous natural products and synthetic compounds that exhibit a broad spectrum of biological activities. researchgate.netontosight.ainih.gov
The therapeutic potential of benzofuran-based compounds is extensive, with studies demonstrating their efficacy as:
Anticancer agents: Derivatives have shown the ability to inhibit tumor growth through various mechanisms. mdpi.comresearchgate.netscienceopen.com
Antimicrobial agents: The scaffold is a key component in compounds developed to combat bacterial and fungal infections. ontosight.aiscienceopen.comrsc.org
Antioxidant agents: Certain benzofuran derivatives have demonstrated significant antioxidant properties. researchgate.net
Anti-inflammatory agents: The scaffold has been utilized in the development of compounds with anti-inflammatory effects. mdpi.com
Antiviral agents: Research has indicated the potential of benzofuran derivatives in antiviral therapies. mdpi.com
The versatility of the benzofuranone scaffold makes it a highly attractive starting point for the design of new drug candidates. Its proven ability to interact with diverse biological targets provides a strong rationale for the exploration of novel derivatives, including those with strategically placed substituents like the trifluoromethyl group.
Strategic Role of Trifluoromethylation in Enhancing Bioactivity of Heterocyclic Compounds
The introduction of a trifluoromethyl (-CF3) group into a heterocyclic compound is a well-established and powerful strategy in medicinal chemistry to enhance its pharmacological profile. nih.govorganic-chemistry.orgresearchgate.net The unique properties of the -CF3 group can significantly improve a molecule's drug-like characteristics. nih.govnih.gov
Key advantages of trifluoromethylation include:
Increased Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its oral bioavailability. organic-chemistry.org
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in the body. This can lead to a longer half-life and improved pharmacokinetic profile of a drug. organic-chemistry.org
Improved Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the parent molecule, potentially leading to stronger and more selective interactions with its biological target. nih.gov
Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing for the fine-tuning of a compound's size, shape, and electronic properties to optimize its biological activity. organic-chemistry.org
The strategic placement of a trifluoromethyl group on the benzofuranone scaffold, as in 5-(Trifluoromethyl)benzofuran-3(2H)-one, is therefore a logical approach to potentially amplify the inherent biological activities of the parent ring system.
Emerging Research Trajectories for Substituted Benzofuranone Derivatives
Given the foundational importance of the benzofuranone scaffold and the advantageous properties conferred by trifluoromethylation, the research trajectory for compounds like this compound is pointed towards several promising therapeutic areas. Current research on variously substituted benzofuranone derivatives provides a roadmap for the potential applications of this specific compound.
Anticancer Research: A significant area of investigation for novel benzofuranone derivatives is in oncology. mdpi.comresearchgate.net For example, studies on compounds such as 5-bromo-2-(4-nitrobenzylidene) benzofuran-3(2H)-one have demonstrated potent antitumor activity. The exploration of this compound and its derivatives in various cancer cell lines would be a logical next step to determine their potential as cytotoxic or targeted anticancer agents.
Antimicrobial Research: The benzofuranone scaffold is a known pharmacophore for antimicrobial activity. ontosight.airsc.org Research into derivatives with different substitution patterns has yielded compounds with significant antibacterial and antifungal properties. Investigating the antimicrobial spectrum of this compound against a panel of pathogenic bacteria and fungi could uncover new leads for the development of novel anti-infective agents.
Enzyme Inhibition: Derivatives of the closely related 2-benzylidenebenzofuran-3(2H)-one have been identified as inhibitors of alkaline phosphatase, an enzyme implicated in various physiological and pathological processes. This suggests that the benzofuran-3(2H)-one core can be tailored to interact with specific enzyme active sites. Future research could explore the potential of this compound as an inhibitor of various enzymes relevant to human diseases.
While direct experimental data on this compound is currently limited in the accessible scientific literature, the combination of a privileged scaffold with a bioactivity-enhancing functional group presents a compelling case for its future investigation in medicinal chemistry. The established research on related compounds provides a strong foundation for exploring its potential as a valuable lead compound in the discovery of new therapeutic agents.
Synthetic Methodologies and Innovations for 5 Trifluoromethyl Benzofuran 3 2h One and Analogous Structures
Established Reaction Pathways for Benzofuranone Core Synthesis
The construction of the benzofuran-3(2H)-one core has been approached through several established synthetic strategies, primarily involving intramolecular cyclization reactions. A prevalent method involves the cyclization of α-phenoxycarbonyl compounds, such as 2-phenoxyacetic acids or their corresponding acyl chlorides. This transformation is often facilitated by strong acids or Lewis acids, which promote an intramolecular Friedel-Crafts-type acylation. The regioselectivity of this cyclization is dictated by the substitution pattern on the phenolic ring. For substrates with a single available ortho position, the reaction proceeds with high regioselectivity researchgate.net. However, when both ortho positions are unsubstituted, mixtures of regioisomers can be formed, often favoring the sterically less hindered product researchgate.net.
Another significant pathway is the transition metal-catalyzed cycloisomerization of o-alkynyl phenols. Gold(I) catalysts, in conjunction with an oxidant like Selectfluor, have been effectively employed for this transformation, providing access to 2,2-disubstituted benzofuran-3(2H)-ones researchgate.netresearchgate.net. Interestingly, a metal-free alternative has also been developed, where benzofurans are treated with alcohols, acids, or water to yield the corresponding benzofuranones researchgate.net. Palladium and rhodium catalysts have also demonstrated utility in constructing the benzofuranone scaffold through various C-H activation and annulation strategies nih.govorganic-chemistry.org.
A plausible and direct route to 5-(trifluoromethyl)benzofuran-3(2H)-one involves a two-step sequence starting from 4-(trifluoromethyl)phenol. The first step is a Friedel-Crafts acylation with chloroacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride, to introduce the keto-ethyl chloride side chain ortho to the hydroxyl group researchgate.net. Due to the directing effect of the hydroxyl group and the electronic nature of the trifluoromethyl group, the acylation is expected to favor the desired substitution pattern. The subsequent step is an intramolecular Williamson ether synthesis, where a base promotes the cyclization of the resulting 2-chloro-1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethan-1-one intermediate to furnish the target this compound.
Table 1: Selected Established Methods for Benzofuran-3(2H)-one Synthesis
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| o-Alkynyl phenol (B47542) | Ph₃PAuCl, Selectfluor, TfOH, MeCN, 70 °C | 2,2-Disubstituted benzofuran-3(2H)-one | Moderate to Good | researchgate.net |
| Benzofuran (B130515) | Alcohol/Acid/Water, Selectfluor, TfOH, MeCN, 70 °C | Benzofuran-3(2H)-one | Higher than Au-catalyzed method | researchgate.net |
| 3-Hydroxy-2-pyrone and Nitroalkene | AlCl₃, TFA, DCB, 120 °C | Substituted benzofuranone | Optimal yields | oregonstate.edu |
| Salicylaldehyde, Cyclopropanol, Alcohol | Rh(III) catalyst | 2,2-Disubstituted benzofuran-3(2H)-one | Not specified | researchgate.net |
| 4-(Trifluoromethyl)phenol | 1. Chloroacetyl chloride, AlCl₃2. Base | This compound | Plausible route | researchgate.net |
Regioselective Introduction of Trifluoromethyl Moieties into Heterocyclic Systems
The regioselective installation of a trifluoromethyl group onto a heterocyclic system is a critical step in the synthesis of molecules like this compound, especially when the benzofuranone core is constructed prior to trifluoromethylation. Direct C-H trifluoromethylation of heteroaromatic compounds has emerged as a powerful tool. These reactions often proceed via radical mechanisms, with the regioselectivity being governed by the inherent electronic properties of the heterocyclic substrate.
For phenol derivatives, visible-light-promoted multiple trifluoromethylation has been achieved using CF₃I as the trifluoromethyl source in the presence of a base chemistryviews.org. This method allows for the introduction of multiple CF₃ groups onto the phenol ring. The reaction is proposed to proceed through a single-electron transfer from a photoexcited phenoxide intermediate to CF₃I chemistryviews.org. While this method is effective for phenols, the regioselectivity for a specific position on a benzofuranone ring would need to be carefully controlled.
Electrophilic trifluoromethylating reagents, such as Umemoto's and Togni's reagents, are also widely used for the trifluoromethylation of various nucleophiles, including arenes and heterocycles tcichemicals.comrsc.orgrsc.orgresearchgate.net. The reactivity of these reagents can be tuned, and they have been successfully applied to the trifluoromethylation of ketoesters and other related compounds tcichemicals.comrsc.org. The regioselectivity of these reactions on a benzofuranone system would depend on the electronic and steric environment of the different positions on the aromatic ring. For the synthesis of the 5-trifluoromethyl derivative, the starting material would ideally be the unsubstituted benzofuran-3(2H)-one, with the trifluoromethylation directed to the C5 position.
Application of Green Chemistry Principles in Benzofuranone Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzofuranones to develop more sustainable and environmentally benign processes.
Solvent-Free and Mechanochemical Approaches
Solvent-free reaction conditions, often coupled with microwave irradiation, represent a significant green chemistry approach. These methods can lead to shorter reaction times, higher yields, and reduced waste generation. Ball milling, a mechanochemical technique, has also emerged as a powerful tool for the synthesis of heterocyclic compounds, often eliminating the need for solvents altogether nih.gov.
Development of Sustainable Catalytic Systems
The development of sustainable catalytic systems is another cornerstone of green chemistry. This includes the use of heterogeneous catalysts that can be easily recovered and reused, as well as catalysts based on abundant and non-toxic metals. Recent reviews have highlighted innovative and catalytic strategies for benzofuran synthesis, which can be adapted for benzofuranone production nih.govresearchgate.netnih.govbohrium.com. The use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, as alternative reaction media has also been explored in the synthesis of benzofuran derivatives nih.gov.
Multicomponent Reaction Strategies for Diversification
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly atom-economical and align well with the principles of green chemistry. A one-pot, three-component synthesis of benzofuran-3(2H)-ones with tetrasubstituted carbon stereocenters has been developed using a Rh(III)-catalyzed C-H/C-C bond activation and cascade annulation of salicylaldehydes, cyclopropanols, and alkyl alcohols researchgate.net. This approach allows for the rapid construction of molecular complexity from simple starting materials.
Table 2: Green Synthetic Approaches to Benzofuranones
| Green Approach | Methodology | Key Features | Reference |
| Solvent-Free Synthesis | Microwave irradiation | Reduced reaction times, higher yields, less waste | nih.gov |
| Mechanochemistry | Ball milling | Solvent-free, accelerated reactions | nih.gov |
| Sustainable Catalysis | Heterogeneous catalysts, non-noble metals | Catalyst recyclability, reduced toxicity | nih.govnih.govbohrium.com |
| Alternative Solvents | Deep Eutectic Solvents (DES) | Biodegradable, low toxicity | nih.gov |
| Multicomponent Reactions | Rh(III)-catalyzed cascade annulation | High atom economy, rapid complexity generation | researchgate.net |
Advanced Synthetic Techniques for Library Generation and Analog Diversification
The demand for novel drug candidates has driven the development of advanced synthetic techniques for the generation of compound libraries and the diversification of lead structures. Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse molecules, which can then be screened for biological activity.
Efficient synthetic protocols have been reported for the preparation of libraries based on benzofuran and 2,3-dihydrobenzofuran (B1216630) scaffolds using commercially available starting materials nih.gov. These methods often employ multicomponent reactions and parallel synthesis techniques to rapidly generate a large number of analogs. The diversification of the benzofuranone scaffold can be achieved by introducing a variety of substituents at different positions of the molecule. For example, the aromatic ring can be functionalized with different groups to explore structure-activity relationships. Furthermore, the C2 position of the benzofuranone ring can be substituted with various groups to create analogs with different steric and electronic properties researchgate.net.
Pharmacological and Biological Activity Profiling of 5 Trifluoromethyl Benzofuran 3 2h One Derivatives
Anticancer Activity and Mechanisms of Action
Benzofuran (B130515) derivatives are recognized for their potent antiproliferative activities against various human cancer cell lines. researchgate.net The anticancer effects of these compounds are often attributed to their ability to induce apoptosis and interfere with processes like angiogenesis. cardiff.ac.uknih.gov Fluorinated benzofurans, in particular, have shown promise as effective anti-inflammatory and anticancer agents. mdpi.com
In Vitro Cytotoxicity Evaluation against Cancer Cell Lines
Numerous studies have demonstrated the cytotoxic effects of benzofuran derivatives on a variety of cancer cell lines. For instance, a novel chalcone derivative containing a benzofuran moiety, (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one, exhibited significant anticancer activity against human lung and colon cancer cells. ejmo.org Its IC50 values were determined to be 2.85 µM for A549, 1.46 µM for H1299, 0.59 µM for HCT116, and 0.35 µM for HT29 cells. ejmo.org
Similarly, a benzofuran-isatin conjugate, Compound 5a, displayed potent and selective anti-proliferative action towards SW620 and HT29 colorectal cancer (CRC) cell lines. nih.gov Studies on fluorinated benzofuran derivatives revealed that compounds with difluorine, bromine, and ester or carboxylic acid groups could inhibit the proliferation of HCT116 colorectal adenocarcinoma cells by approximately 70%, with IC50 values of 19.5 µM and 24.8 µM for the two most active compounds. mdpi.com
Table 1: In Vitro Cytotoxicity of Selected Benzofuran Derivatives
| Compound | Cell Line | Cancer Type | IC50 Value (µM) |
| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | A549 | Lung Cancer | 2.85 |
| H1299 | Lung Cancer | 1.46 | |
| HCT116 | Colon Cancer | 0.59 | |
| HT29 | Colon Cancer | 0.35 | |
| Fluorinated Benzofuran Derivative 1 | HCT116 | Colorectal Adenocarcinoma | 19.5 |
| Fluorinated Benzofuran Derivative 2 | HCT116 | Colorectal Adenocarcinoma | 24.8 |
Apoptotic and Anti-angiogenic Effects
The anticancer mechanisms of benzofuran derivatives often involve the induction of apoptosis (programmed cell death). For example, a benzofuran-isatin conjugate known as Compound 5a was found to induce apoptosis in SW620 cells in a dose-dependent manner. nih.gov Its pro-apoptotic effects are associated with the upregulation of the tumor suppressor protein p53. nih.gov Research on another benzofuran derivative showed it could induce the activation of initiator caspase-9 and effector caspase-3, leading to the cleavage of the PARP substrate, a hallmark of apoptosis. cardiff.ac.uk This compound also decreased the levels of the anti-apoptotic protein Bcl-2 while slightly increasing the pro-apoptotic protein Bax. cardiff.ac.uk
Furthermore, benzofuran derivatives have demonstrated anti-angiogenic properties, which are crucial for inhibiting tumor growth and metastasis. nih.gov A series of N-(benzofuran-5-yl)aromaticsulfonamide derivatives were identified as inhibitors of Hypoxia-inducible factor-1 (HIF-1), a key mediator in angiogenesis. nih.gov The lead compound, 7q, inhibited HIF-1 transcriptional activity with an IC50 of 12.5 µM and suppressed the secretion of Vascular Endothelial Growth Factor (VEGF) with an IC50 of 18.8 µM in MCF-7 breast cancer cells. nih.gov This compound also effectively retarded angiogenesis in an in vivo chick chorioallantoic membrane (CAM) model. nih.gov
Antimicrobial Efficacy
The benzofuran scaffold is a key structural feature in many compounds exhibiting potent antimicrobial activity. researchgate.net These derivatives have been shown to be effective against a range of pathogenic bacteria and fungi.
Antibacterial Spectrum and Potency
Benzofuran derivatives have shown considerable activity against both Gram-positive and Gram-negative bacteria. In one study, newly synthesized derivatives demonstrated potent antibacterial activity against Enterococcus faecalis at a concentration of 50 µg/ml. cuestionesdefisioterapia.com The introduction of a trifluoromethyl group into other heterocyclic scaffolds, such as pyrazoles, has yielded compounds with potent activity against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.78 µg/mL. nih.gov
A study on benzofurans isolated from the fungus Penicillium crustosum found that one compound exhibited moderate antibacterial activity against Salmonella typhimurium (MIC = 12.5 µg/mL), Escherichia coli (MIC = 25 µg/mL), and Staphylococcus aureus (MIC = 12.5 µg/mL). mdpi.com
Table 2: Antibacterial Activity of Selected Benzofuran Derivatives
| Compound/Derivative | Bacterial Strain | MIC Value |
| Benzofuran from P. crustosum | Salmonella typhimurium | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL | |
| Staphylococcus aureus | 12.5 µg/mL | |
| Fused Benzofuran Derivative | Pseudomonas chinchori | 25 µg/mL |
Antifungal Activity Assessment
The antifungal potential of benzofuran derivatives is well-documented. researchgate.net Benzofuran-5-ol derivatives, for example, have shown promising activity against various species of Candida, Aspergillus, and Cryptococcus neoformans. nih.gov One study found that certain benzofuran-5-ols completely inhibited the growth of all tested fungal species at MIC levels ranging from 1.6 to 12.5 μg/mL. nih.gov
Hybrid molecules incorporating both benzofuran and triazole moieties have been designed as potential antifungal agents. researchgate.netnih.gov These compounds exhibited moderate to satisfactory activity against five strains of pathogenic fungi. nih.gov Additionally, benzofurans isolated from Penicillium crustosum showed antifungal effects against Penicillium italicum and Colletotrichum musae, with MIC values of 12.5 µg/mL and 12.5–25 µg/mL, respectively. mdpi.com
Table 3: Antifungal Activity of Selected Benzofuran Derivatives
| Compound/Derivative | Fungal Strain | MIC Value |
| Benzofuran-5-ol Derivatives | Various Fungal Species | 1.6 - 12.5 µg/mL |
| Benzofuran from P. crustosum | Penicillium italicum | 12.5 µg/mL |
| Colletotrichum musae | 12.5 - 25 µg/mL | |
| Fused Benzofuran Derivatives | Aspergillus fumigatus | 25 µg/mL |
| Penicillium wortmanni | 100 µg/mL |
Antiviral Activity
Benzofuran derivatives have emerged as a novel chemical scaffold for the development of broad-spectrum antiviral agents. nih.gov The incorporation of fluorine atoms, including trifluoromethyl groups, into various molecular structures is a known strategy to enhance antiviral properties. mdpi.comresearchgate.net
A series of benzofuran derivatives were identified as agonists of the Stimulator of Interferon Genes (STING), which plays a key role in inducing type I interferons and inhibiting viral replication. nih.gov These compounds were tested against human coronaviruses, with some derivatives showing EC50 values in the micromolar range against Human Coronavirus 229E. nih.gov Notably, these compounds were also able to inhibit SARS-CoV-2 replication at nanomolar concentrations in BEAS-2B and Calu-3 cells. nih.gov
Other research has shown that specific benzofuran derivatives possess activity against a range of DNA and RNA viruses. nih.gov For instance, compounds 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone were specifically active against respiratory syncytial virus (RSV) in HeLa cells, while [di(2-acetylbenzofuranyl-7-oxy)]-n-propane was active against influenza A virus in MDCK cells. nih.gov While not benzofurans, trifluoromethylthiolane derivatives have shown significant inhibitory effects on Herpes simplex virus type 1 (HSV-1) reproduction, highlighting the potential of the trifluoromethyl group in antiviral drug design. mdpi.comresearchgate.net
Table 4: Antiviral Activity of Selected Benzofuran Derivatives
| Compound/Derivative | Virus | Cell Line | Activity (EC50) |
| Benzofuran STING Agonists | Human Coronavirus 229E | BEAS-2B, MRC-5 | µM range |
| SARS-CoV-2 | BEAS-2B, Calu-3 | nM range | |
| 1-(7-dodecyloxy-2-benzofuranyl)ethanone | Respiratory Syncytial Virus | HeLa | Specific Activity |
| 1-(7-tridecyloxy-2-benzofuranyl)ethanone | Respiratory Syncytial Virus | HeLa | Specific Activity |
| [di(2-acetylbenzofuranyl-7-oxy)]-n-propane | Influenza A Virus | MDCK | Specific Activity |
Anti-inflammatory and Antioxidant Properties
Scientific literature contains limited specific data on the anti-inflammatory and antioxidant properties of 5-(Trifluoromethyl)benzofuran-3(2H)-one. However, research into related benzofuran and benzofuranone scaffolds provides a basis for understanding the potential activities of this compound class. Benzofuran derivatives are recognized for their diverse biological activities, including anti-inflammatory and antioxidant effects. nih.gov The introduction of fluorine-containing substituents, such as a trifluoromethyl group, can significantly enhance these biological effects. researchgate.netdrugbank.com
Studies on various benzofuran derivatives have demonstrated their capacity to mitigate inflammatory processes. For instance, certain fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). researchgate.net This inhibition leads to a decrease in the secretion of inflammatory mediators such as interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), nitric oxide (NO), and prostaglandin E2 (PGE2). researchgate.net
In the context of antioxidant activity, research has focused on the ability of benzofuran derivatives to scavenge free radicals. The antioxidant capacity of 3,3-disubstituted-3H-benzofuran-2-one derivatives, which are structurally analogous to the compound of interest, has been evaluated. nih.govnih.gov A study on 3-hydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one derivatives, which bear a trifluoromethyl group, assessed their antioxidant potential using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov The results, while not directly pertaining to this compound, highlight that the antioxidant capacity within this class of compounds can be influenced by the substitution pattern on the aromatic ring. For example, a derivative with two hydroxyl groups in ortho and meta positions showed notable antioxidant activity. nih.gov
The table below summarizes the antioxidant activity of selected 3-hydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one derivatives, providing a comparative view of their radical scavenging capabilities.
| Compound Name | Relative IC50 (rIC50) vs. Trolox |
| 3,5-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | Not Reported |
| 3,6-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | Not Reported |
| A 3-hydroxy benzofuran-2-one derivative with two hydroxyl groups in ortho and meta positions | 0.17 |
Data sourced from a study on 3,3-disubstituted-3H-benzofuran-2-one derivatives. nih.gov The rIC50 is a measure of antioxidant capacity relative to Trolox, a standard antioxidant.
Specific Enzyme Inhibition Studies (e.g., Monoamine Oxidases)
There is no specific information available in the reviewed literature regarding the enzyme inhibitory activity of this compound. However, the broader class of benzofuran derivatives has been extensively studied as inhibitors of various enzymes, indicating a potential area of activity for this compound.
Monoamine Oxidase (MAO) Inhibition:
Benzofuran derivatives have emerged as a promising scaffold for the development of monoamine oxidase (MAO) inhibitors, which are crucial drug targets for treating neurological disorders like Parkinson's disease. nih.govnih.gov Generally, benzofuran derivatives have shown selectivity towards the MAO-B isoform. nih.govsciforum.net For example, a series of 2-arylbenzofuran derivatives were evaluated, and 5-Nitro-2-(4-methoxyphenyl)benzofuran was identified as a potent and selective reversible MAO-B inhibitor with an IC50 value of 140 nM. nih.gov Another study on benzofuran-thiazolylhydrazone derivatives identified a compound with significant inhibitory activity against the MAO-A isoenzyme (IC50 = 0.073 µM). nih.gov These findings suggest that the benzofuran core is a viable pharmacophore for MAO inhibition.
Other Enzyme Inhibition:
Beyond MAOs, benzofuran derivatives have been investigated as inhibitors of other enzymes. A study on 2-benzylidenebenzofuran-3(2H)-ones, which share the same core structure as the subject of this article, identified them as a new class of alkaline phosphatase inhibitors. nih.gov Notably, the derivative 4,6-Dibromo-2-(4-(trifluoromethyl)benzylidene)benzofuran-3(2H)-one contains a trifluoromethyl group and was included in this investigation. nih.gov
Furthermore, various benzofuran derivatives have been reported to inhibit other enzymes such as sirtuins (specifically SIRT2), and chorismate mutase, highlighting the versatility of this heterocyclic scaffold in drug discovery. mdpi.comnih.gov The inhibitory activities of selected benzofuran derivatives against different enzymes are presented in the table below.
| Compound/Derivative Class | Target Enzyme | Activity (IC50 or % Inhibition) |
| 5-Nitro-2-(4-methoxyphenyl)benzofuran | Monoamine Oxidase B (MAO-B) | 140 nM nih.gov |
| 2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole | Monoamine Oxidase A (MAO-A) | 0.073 µM nih.gov |
| 2-Benzylidenebenzofuran-3(2H)-ones | Alkaline Phosphatase | Class of inhibitors nih.gov |
| Benzofuran derivatives | Sirtuin 2 (SIRT2) | Micromolar range mdpi.com |
| 3-Arylbenzofuran derivatives | Chorismate Mutase | 64-65% inhibition at 30 µM nih.gov |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Influence of the Trifluoromethyl Substituent on Biological Potency and Selectivity
The trifluoromethyl (CF3) group is a privileged substituent in drug design, and its incorporation at the 5-position of the benzofuranone ring has a marked impact on the molecule's biological profile. bohrium.com This is attributable to the unique properties of the CF3 group, including its high electronegativity, metabolic stability, and lipophilicity. researchgate.netresearchgate.net
The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic distribution within the benzofuranone scaffold, which can in turn influence its interaction with biological targets. researchgate.net This electronic modulation can enhance binding affinities to specific receptors or enzymes, leading to increased potency. For instance, the introduction of a CF3 group can improve hydrogen bonding and electrostatic interactions with biological targets. researchgate.net
The strategic placement of the CF3 group also plays a crucial role in determining the selectivity of the compound for its intended target over other proteins, which is a critical factor in minimizing off-target effects and enhancing the therapeutic index.
Impact of Positional Isomerism and Substituent Variation on Benzofuranone Activity
The biological activity of benzofuranone derivatives is not only influenced by the presence of specific substituents but also by their precise location on the heterocyclic ring system. nih.gov The concept of positional isomerism is therefore central to understanding the SAR of this class of compounds. For example, studies on aminopropyl)benzofuran (APB) isomers have shown that 4-, 5-, 6-, and 7-APB can be separated and identified, indicating that the position of the aminopropyl group significantly affects the compound's properties. nih.gov
Varying the substituents at different positions on the benzofuranone core can lead to a wide spectrum of biological activities. SAR studies have revealed that substitutions at the C-2 position are often crucial for cytotoxic activity. nih.govscienceopen.com For instance, introducing ester or heterocyclic rings at this position can significantly impact the compound's anticancer properties. nih.gov Similarly, the nature of the substituent on the N-phenyl ring of benzofuran (B130515) derivatives is also important, with halogen substitutions often being beneficial due to their hydrophobic and electron-donating characteristics. nih.gov
The following interactive table summarizes the impact of various substituents on the activity of benzofuranone derivatives based on published research findings.
| Position of Substitution | Type of Substituent | Effect on Biological Activity | Reference |
| C-2 | Ester or Heterocyclic Rings | Crucial for cytotoxic activity | nih.gov |
| C-3 | Halogenated Methyl Group | Promotes cytotoxicity | nih.gov |
| C-5 | Trifluoromethyl Group | Enhances potency and bioavailability | researchgate.net |
| N-phenyl ring | Halogen (e.g., Chlorine) | Enhances cytotoxic properties | nih.gov |
| Various | Phenol (B47542) Group | Modulates anticancer activity | nih.gov |
Pharmacophoric Feature Identification for Optimized Activity
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. unina.it Identifying the pharmacophoric features of 5-(Trifluoromethyl)benzofuran-3(2H)-one and its analogs is a critical step in the design of new, more potent compounds.
The development of a pharmacophore model allows for the virtual screening of large compound libraries to identify new molecules that possess the desired features and are likely to exhibit the intended biological activity. nih.gov
Computational Chemistry Approaches in the Study of 5 Trifluoromethyl Benzofuran 3 2h One
Molecular Dynamics (MD) Simulations
Enhanced Sampling Techniques in MD Simulations
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Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. physchemres.org Such studies are performed on various benzofuran (B130515) derivatives to understand their fundamental properties. sci-hub.se However, specific DFT studies detailing the geometric and electronic properties of this compound are not present in the surveyed literature.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. bhu.ac.in
For many benzofuran derivatives, HOMO-LUMO analyses have been conducted to predict their behavior in chemical reactions and to assess their potential in electronic applications. sci-hub.seresearchgate.net This analysis provides insights into the nucleophilic (electron-donating) and electrophilic (electron-accepting) nature of the molecule. Despite the utility of this analysis, specific calculated values for the HOMO energy, LUMO energy, and the corresponding energy gap for this compound have not been reported in the available scientific literature.
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions. It provides a detailed understanding of charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. semanticscholar.orgnih.gov This analysis can elucidate the stability of a molecule arising from specific orbital interactions. While NBO analyses have been performed on other substituted benzofurans to understand their structural stability, no such studies have been published for this compound. semanticscholar.org
Virtual Screening and In Silico Compound Prioritization
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govresearchgate.net The benzofuran nucleus is a common scaffold in molecules of pharmaceutical interest, and various derivatives have been identified or designed using in silico methods. nih.govnih.gov
These computational campaigns involve docking simulations and pharmacophore modeling to predict the binding affinity and mode of interaction between a ligand and its target receptor. researchgate.netresearchgate.net However, a review of the literature on virtual screening and compound prioritization did not yield any studies where this compound was identified as a hit, used as a lead compound for further optimization, or included in a screening library for a specific biological target.
Mechanistic Investigations and Target Deconvolution Studies
Identification of Molecular Targets and Off-Targets
There are no published studies identifying the molecular targets or off-targets of 5-(Trifluoromethyl)benzofuran-3(2H)-one. The subsequent methodologies for target identification have not been documented for this compound.
Chemical Proteomics and Affinity-Based Profiling
No research is available that utilizes chemical proteomics or affinity-based profiling to identify the protein binding partners of this compound. These techniques, which involve using chemical probes to isolate and identify cellular targets, have not been reported in the context of this specific benzofuranone derivative.
Label-Free Target Deconvolution Methods
Information regarding the use of label-free target deconvolution methods to study this compound is not present in the scientific literature. Such methods, which rely on detecting changes in protein stability upon ligand binding, have not been applied to this compound.
Genetic Screening and CRISPR-Based Approaches
There is no evidence of genetic screening or CRISPR-based approaches being employed to determine the molecular targets or understand the mechanism of action of this compound. These powerful genetic tools have not been used to probe the functional consequences of this compound in cellular models.
Elucidation of the Compound's Mode of Action (MoA) at Cellular and Molecular Levels
Due to the absence of target identification studies, the mode of action for this compound at both the cellular and molecular levels has not been elucidated. The specific biochemical pathways and molecular interactions through which this compound may exert biological effects are currently unknown.
Pathway Analysis and Biological Network Perturbation Studies
No pathway analysis or biological network perturbation studies have been published for this compound. The impact of this compound on cellular signaling pathways and biological networks has not been investigated, leaving its broader physiological effects undetermined.
Preclinical Safety and Toxicology Assessment of 5 Trifluoromethyl Benzofuran 3 2h One Derivatives
In Vitro Toxicology Testing Methodologies
In vitro toxicology provides the initial tier of safety assessment, utilizing cellular and molecular systems to identify potential hazards associated with 5-(Trifluoromethyl)benzofuran-3(2H)-one derivatives. These methods offer advantages in terms of throughput, cost-effectiveness, and the reduction of animal testing.
Advanced 3D Tissue and Organoid Models for Specific Organ Liabilities
While 2D cell cultures are useful for initial HTS, they often fail to replicate the complex architecture and functionality of human organs. technologynetworks.com Three-dimensional (3D) cell culture models, such as spheroids and organoids, have emerged as more physiologically relevant systems for toxicological assessment. technologynetworks.comnih.gov Organoids are miniature, self-organizing 3D structures grown from stem cells that mimic the structure and function of an actual organ. nih.govazolifesciences.com They can be generated for various tissues, including the liver, kidney, intestine, and brain, which are common sites of drug-induced toxicity. moleculardevices.com
The use of patient-derived organoids can capture the genetic and epigenetic makeup of the source tissue, offering a platform for personalized toxicity testing. drugtargetreview.com For derivatives of this compound, liver organoids are particularly valuable for predicting drug-induced liver injury (DILI), a major cause of drug attrition. drugtargetreview.com Similarly, kidney organoids can be used to screen for nephrotoxicity. technologynetworks.comazolifesciences.com These advanced models enable the study of tissue-specific toxicities with greater accuracy than traditional 2D models, bridging the gap between in vitro assays and in vivo studies. azolifesciences.com
Table 2: Comparison of 2D vs. 3D Models for Toxicology Testing
| Feature | Conventional 2D Cell Culture | Advanced 3D Organoid Models |
|---|---|---|
| Cellular Architecture | Monolayer of cells on a flat surface. | Complex, multi-layered structure with various cell types. azolifesciences.com |
| Cell-Cell Interactions | Limited and artificial. | Mimics in vivo cell-cell and cell-matrix interactions. nih.gov |
| Physiological Relevance | Low; often lacks tissue-specific functions. technologynetworks.com | High; recapitulates organ-specific structure and function. azolifesciences.com |
| Predictive Accuracy | Limited translatability to human toxicity. technologynetworks.com | Improved prediction of human-relevant toxicities like DILI. drugtargetreview.com |
| Application | Primary high-throughput screening for general cytotoxicity. nih.gov | Secondary screening for specific organ liabilities (e.g., hepatotoxicity, nephrotoxicity). moleculardevices.com |
Reporter Assays for Cellular Stress Responses (e.g., oxidative stress, ER stress)
Reporter gene assays are powerful tools for dissecting the specific molecular pathways affected by a compound. indigobiosciences.comnih.gov These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein, GFP) linked to a specific transcriptional response element. youtube.com When a cellular pathway is activated by a stressor, the corresponding transcription factor binds to the response element, driving the expression of the reporter protein, which can be easily quantified. youtube.com
For assessing the toxicity of this compound derivatives, reporter assays can provide early warnings about potential adverse effects by identifying the activation of pathways linked to toxicity. indigobiosciences.com For example, assays can be designed to detect key cellular stress responses such as:
Oxidative Stress: Activation of the Nrf2 pathway.
DNA Damage: Activation of the p53 pathway.
Endoplasmic Reticulum (ER) Stress: Activation of the unfolded protein response (UPR). montanamolecular.com
Inflammation: Activation of the NF-κB pathway. youtube.com
By using a panel of such reporter cell lines, researchers can identify the specific biological reactivity and potential carcinogenic properties of new compounds in a single test, which can be automated for high-throughput screening. nih.gov
Table 3: Reporter Assays for Monitoring Cellular Stress Pathways
| Stress Pathway | Transcription Factor/Response Element | Reporter Gene Example | Toxicological Implication |
|---|---|---|---|
| Oxidative Stress | Nrf2 / Antioxidant Response Element (ARE) | ARE-Luciferase | Indicates generation of reactive oxygen species (ROS). |
| DNA Damage | p53 / p53 Response Element | p53-GFP | Suggests potential genotoxicity. |
| ER Stress / Unfolded Protein Response (UPR) | ATF4, XBP1 / ERSE, UPRE | XBP1-GFP | Indicates disruption of protein folding and homeostasis. montanamolecular.com |
| Inflammation | NF-κB / NF-κB Response Element | NF-κB-Luciferase | Indicates a pro-inflammatory response. youtube.com |
| Apoptosis | Caspase-3/7 Activation | DEVD-Luciferase | Indicates induction of programmed cell death. |
Genotoxicity and Mutagenicity Assessments
Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell, while mutagenicity refers to the induction of permanent changes in the DNA sequence. who.intnih.gov Assessing the genotoxic potential of drug candidates is a critical regulatory requirement. walshmedicalmedia.com A standard battery of tests is typically employed to evaluate three main endpoints: gene mutation, structural chromosome aberrations (clastogenicity), and numerical chromosome changes (aneuploidy). who.int
The assessment usually begins with in vitro tests, including:
A test for gene mutation in bacteria: The bacterial reverse mutation assay, or Ames test, is widely used to detect point mutations. scitovation.com
An in vitro cytogenetic test: The in vitro micronucleus test or the chromosomal aberration assay using mammalian cells evaluates chromosomal damage. scitovation.com
An in vitro mouse lymphoma assay: This test can detect both gene mutations and clastogenic events. walshmedicalmedia.com
A positive result in any of these assays indicates that a compound has the potential to cause genetic damage and may trigger further in vivo testing. scitovation.com The Comet assay is another sensitive method used to detect DNA single-strand breaks and other DNA damage in individual eukaryotic cells. walshmedicalmedia.com
Table 4: Standard In Vitro Assays for Genotoxicity Assessment
| Assay | Organism/Cell Type | Genetic Endpoint Detected | Principle |
|---|---|---|---|
| Ames Test | Bacteria (e.g., Salmonella typhimurium) | Gene mutation (point mutations, frameshifts) | Measures the ability of a compound to induce mutations that revert the bacteria to a state where they can synthesize an essential amino acid. scitovation.com |
| In Vitro Micronucleus Test | Mammalian cells (e.g., CHO, V79, human lymphocytes) | Chromosomal damage (clastogenicity and aneuploidy) | Detects small nuclei (micronuclei) in the cytoplasm of interphase cells, which contain chromosome fragments or whole chromosomes left behind during cell division. scitovation.com |
| Comet Assay (Single Cell Gel Electrophoresis) | Any eukaryotic cell | DNA strand breaks, alkali-labile sites | Damaged DNA migrates further in an electric field, creating a "comet tail" shape. The length of the tail corresponds to the level of DNA damage. walshmedicalmedia.com |
| In Vitro Chromosomal Aberration Assay | Mammalian cells (e.g., human lymphocytes) | Structural chromosome changes (breaks, deletions, rearrangements) | Cells are treated with the test compound, and metaphase chromosomes are microscopically examined for structural abnormalities. walshmedicalmedia.com |
Biomarker Identification for Early Detection of Drug-Induced Toxicity
A biomarker is a measurable indicator of a biological state or condition. scitechnol.com In toxicology, biomarkers are crucial for the early detection of drug-induced organ injury, often before clinical signs become apparent. scitechnol.comnih.gov The identification of sensitive and specific biomarkers can improve decision-making in drug development and clinical practice. nih.gov While traditional biomarkers like alanine (B10760859) aminotransferase (ALT) for liver injury have limitations in specificity, modern "omics" technologies are enabling the discovery of novel and more predictive biomarkers. nih.govfrontiersin.org
Metabolomics for Small Molecule Biomarkers
Metabolomics is the comprehensive study of the complete set of small-molecule metabolites within a biological system. scitechnol.com When a drug or toxicant perturbs a biological system, it can cause characteristic changes in the metabolome. scitechnol.com The field of toxicometabolomics applies these principles to understand mechanisms of toxicity and identify biomarkers of exposure or effect. nih.govresearchgate.net
This approach offers a holistic view of the biochemical impact of a toxicant. scitechnol.com By analyzing biological fluids (e.g., plasma, urine) or tissue samples, metabolomics can detect subtle and early changes in metabolic pathways that precede overt signs of toxicity. scitechnol.comresearchgate.net For instance, alterations in bile acid metabolism can be an early indicator of drug-induced liver damage. scitechnol.com Liquid chromatography coupled with mass spectrometry (LC-MS) is a common analytical technique used for small molecule bioanalysis in metabolomics. worldwide.com This powerful approach can help identify a panel of small molecule biomarkers that, when monitored, can provide early and specific indications of toxicity related to this compound derivatives. nih.govworldwide.com
Table 5: Potential Metabolomic Biomarkers for Drug-Induced Organ Injury
| Organ Injury | Metabolic Pathway Affected | Potential Small Molecule Biomarkers | Biological Fluid |
|---|---|---|---|
| Liver Injury (DILI) | Bile Acid Synthesis, Amino Acid Metabolism, Fatty Acid Oxidation | Specific bile acids (e.g., glycocholic acid), Acylcarnitines, Glutamate | Plasma, Urine |
| Kidney Injury (Nephrotoxicity) | Energy Metabolism, Amino Acid Transport, Purine Metabolism | Creatinine, Trimethylamine N-oxide (TMAO), Kynurenic acid | Urine, Plasma |
| Cardiotoxicity | Fatty Acid Oxidation, Krebs Cycle, Amino Acid Metabolism | Acylcarnitines, Lactate, Alanine, Succinate | Plasma |
| Neurotoxicity | Neurotransmitter Synthesis, Energy Metabolism, Oxidative Stress | Glutamate, GABA, Aspartate, 8-OHdG (oxidative DNA damage marker) | Cerebrospinal Fluid (CSF), Plasma |
Proteomic and Transcriptomic Biomarker Discovery
The preclinical safety assessment of novel chemical entities increasingly utilizes proteomic and transcriptomic approaches to identify biomarkers of toxicity. These technologies allow for a broad, unbiased survey of changes in protein and gene expression levels following exposure to a compound, offering mechanistic insights into potential adverse effects long before overt toxicity is observable. While specific studies on this compound are not extensively documented in publicly available literature, the principles of biomarker discovery can be extrapolated from studies on related benzofuran (B130515) derivatives.
One relevant study investigated the effects of 2,3,4,7,8-pentachlorodibenzofuran (B44125) (PCDF), a related benzofuran compound, on proteins secreted by HepG2 cells, a human liver cell line commonly used in toxicology studies. nih.gov This research identified 32 differentially expressed proteins, with 29 being up-regulated and 3 down-regulated, following exposure to PCDF. nih.gov Subsequent validation of these findings in plasma from rats exposed to PCDF confirmed the potential of several of these proteins as toxicological biomarkers. nih.gov
The identified proteins were implicated in a variety of cellular processes, indicating a multi-faceted response to the compound. The following table summarizes a selection of the validated biomarkers from this study, which could serve as a starting point for investigating the proteomic effects of other benzofuran derivatives like this compound.
Table 1: Validated Proteomic Biomarkers of 2,3,4,7,8-Pentachlorodibenzofuran Exposure in HepG2 Cells and Rat Plasma
| Protein Name | Function | Observed Change |
|---|---|---|
| Protein DJ-1 | Antioxidant and redox-sensitive chaperone | Up-regulated |
| Proteasome activator complex subunit 1 | Involved in proteasomal protein degradation | Up-regulated |
| Plasminogen activator inhibitor-3 | Serine protease inhibitor, involved in coagulation | Up-regulated |
| Pyridoxine-5'-phosphate oxidase | Enzyme in the vitamin B6 metabolic pathway | Up-regulated |
| UDP-glucose 6-dehydrogenase | Enzyme in the uronic acid pathway | Up-regulated |
| 14-3-3 protein sigma | Adapter protein involved in cell cycle control | Up-regulated |
| Peptidyl-prolyl cis-trans isomerase A | Involved in protein folding | Up-regulated |
| 14-3-3 protein gamma | Adapter protein involved in signal transduction | Up-regulated |
Data sourced from a study on 2,3,4,7,8-pentachlorodibenzofuran. nih.gov
Transcriptomic analyses, which measure changes in messenger RNA (mRNA) expression, offer a complementary view of a compound's biological effects. By identifying which genes are activated or suppressed, researchers can infer the cellular pathways that are perturbed. This approach is particularly valuable for identifying early indicators of cellular stress and injury.
Predictive Biomarkers for Organ-Specific Toxicity (e.g., hepatotoxicity, cardiotoxicity)
A critical goal of preclinical toxicology is to identify biomarkers that can predict toxicity in specific organs, such as the liver (hepatotoxicity) and the heart (cardiotoxicity). Both proteomics and transcriptomics are powerful tools in this endeavor.
Hepatotoxicity:
Drug-induced liver injury is a major concern in drug development. Proteomic studies on hepatotoxic compounds have revealed panels of proteins that can serve as predictive biomarkers. For instance, research on various hepatotoxic drugs in HepG2 cells has shown that changes in the expression of proteins involved in cellular stress, such as those of the endoplasmic reticulum, can be indicative of cholestatic mechanisms. nih.gov While not specific to benzofurans, these findings highlight the potential of proteomics to identify mechanistic biomarkers of liver injury. nih.gov Proteomic analysis of liver tissue from animal models exposed to hepatotoxic agents has also been instrumental in identifying biomarkers associated with alcohol-induced liver injury, some of which have clinical relevance to human alcoholic hepatitis. mdpi.com
Cardiotoxicity:
Cardiotoxicity is another significant cause of drug attrition. Transcriptomic profiling of human cardiac microtissues exposed to known cardiotoxic and non-cardiotoxic drugs has been used to identify a "transcriptomic fingerprint" of structural cardiotoxicity. bham.ac.ukbirmingham.ac.uk This approach led to the identification of 52 genes that could distinguish between structural and non-structural cardiotoxins. bham.ac.uk These genes are involved in various cellular processes within cardiomyocytes, endothelial cells, and fibroblasts, the primary cell types in the heart. bham.ac.ukbirmingham.ac.uk
Similarly, toxicogenomic studies in rats treated with prototypical cardiotoxic compounds have identified a set of 36 commonly up-regulated probe sets. nih.gov Further analysis pinpointed five genes—Spp1, Fhl1, Timp1, Ccl7, and Reg3b—that showed sustained up-regulation and could serve as promising genomic biomarkers for cardiotoxicity in rats. nih.gov Integrating transcriptomics and metabolomics has also been explored to identify metabolic adaptations characteristic of cardiotoxicity induced by various compounds. plos.org
The following table provides examples of potential predictive biomarkers for organ-specific toxicity, derived from studies on various compounds.
Table 2: Examples of Potential Predictive Biomarkers for Organ-Specific Toxicity
| Organ | Biomarker Type | Potential Biomarkers |
|---|---|---|
| Liver (Hepatotoxicity) | Proteomic | Proteins involved in ER stress, vesicle-mediated transport, and protein secretion nih.gov |
| Heart (Cardiotoxicity) | Transcriptomic | A 52-gene "transcriptomic fingerprint" associated with structural cardiotoxicity bham.ac.ukbirmingham.ac.uk |
Computational Toxicology and In Silico Prediction of Adverse Effects
Computational toxicology, or in silico toxicology, utilizes computer models to predict the toxic effects of chemicals. These methods are gaining prominence in early drug discovery as they offer a rapid and cost-effective means of prioritizing compounds for further development and identifying potential liabilities before significant resources are invested. Key in silico approaches include Quantitative Structure-Activity Relationship (QSAR) modeling and the use of structural alerts.
QSAR models are mathematical equations that relate the chemical structure and physicochemical properties of a compound to its biological activity, including toxicity. nih.govnih.gov For a series of related compounds, such as benzofuran derivatives, a QSAR model can be developed using experimental toxicity data for a subset of the compounds. This model can then be used to predict the toxicity of new, untested derivatives.
While no specific QSAR models for the toxicity of this compound are publicly available, studies on other heterocyclic and nitroaromatic compounds demonstrate the principles. For instance, QSAR models have been developed to predict the acute toxicity of nitroaromatic compounds in rats (LD50) with a high degree of accuracy. mdpi.com These models often incorporate descriptors related to a molecule's lipophilicity, electronic properties, and size. mdpi.com For example, a study on nitroaromatic compounds found that descriptors related to van der Waals surface area and the number of heavy atoms, which are indirectly related to lipophilicity, influenced toxicity. mdpi.com
The development of robust QSAR models often involves the following steps:
Data Collection: Gathering high-quality toxicity data for a set of structurally related compounds.
Descriptor Calculation: Calculating a wide range of molecular descriptors that characterize the physicochemical properties of the compounds.
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the observed toxicity.
Model Validation: Rigorously testing the model's predictive ability using internal and external validation sets.
In silico methods can also be used to predict various pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicological endpoints. nih.govjazindia.comresearchgate.net Various software platforms are available that can predict properties such as mutagenicity, carcinogenicity, and skin sensitization based on the presence of specific chemical fragments known as structural alerts. researchgate.net For benzofuran derivatives, in silico tools have been used to predict their ADME and toxicity profiles, aiding in the identification of promising drug candidates with favorable safety profiles. nih.govjazindia.com
The following table summarizes key aspects of computational toxicology relevant to the preclinical safety assessment of novel compounds.
Table 3: Overview of Computational Toxicology Approaches
| Approach | Description | Application |
|---|---|---|
| QSAR Modeling | Mathematical models that relate chemical structure to biological activity/toxicity. nih.govnih.gov | Predicts the toxicity of new compounds based on data from structurally similar molecules. |
| Structural Alerts | Specific chemical substructures known to be associated with toxicity. | Flags potentially toxic compounds early in the discovery process. |
| ADMET Prediction | In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. nih.govjazindia.comresearchgate.net | Assesses the drug-like properties and potential safety liabilities of a compound. |
Advanced Analytical Methodologies for Characterization and Research of 5 Trifluoromethyl Benzofuran 3 2h One
Chromatographic Separation Techniques
Chromatography is an indispensable tool for separating the target compound from impurities, starting materials, and byproducts. The choice of technique is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and stability of non-volatile, thermally labile compounds like 5-(Trifluoromethyl)benzofuran-3(2H)-one. A stability-indicating HPLC method is designed to separate the intact compound from any potential degradation products that may form under stress conditions. chromatographyonline.com
Developing a robust HPLC method typically involves optimizing several key parameters. Reversed-phase chromatography is commonly employed for compounds of moderate polarity. A C18 column is a frequent choice, offering excellent separation capabilities for a wide range of organic molecules. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the timely elution of all components with good peak shape. Detection is typically achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. nih.gov
For stability studies, forced degradation is performed by subjecting the compound to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. nih.gov The resulting mixtures are then analyzed by the validated HPLC method to demonstrate its specificity in resolving the parent drug from all degradation products. chromatographyonline.comnih.gov This ensures that any decrease in the concentration of the active substance is accurately measured over time during formal stability testing. chromatographyonline.com
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.03 M Potassium Dihydrogen Phosphate Buffer |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 250 nm |
| Column Temperature | 25°C (Ambient) |
| Injection Volume | 5-20 µL |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. nih.gov While this compound itself may have limited volatility, GC is highly applicable for identifying and quantifying volatile byproducts or residual starting materials from its synthesis. rsc.org For instance, the synthesis of benzofuranone derivatives can sometimes involve volatile reagents or generate low molecular weight side products.
In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and a stationary phase coated on the column wall. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative and qualitative information. GC-MS is particularly useful as it provides mass spectra for each separated component, aiding in their structural identification by comparing the spectra to libraries or interpreting fragmentation patterns. rsc.orgdea.gov
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for elucidating and confirming the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive technique for structural elucidation of organic molecules in solution. mdpi.com A complete NMR analysis for this compound would involve ¹H, ¹³C, and ¹⁹F NMR experiments. rsc.orgnih.gov
¹H NMR: The proton NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their connectivity. The aromatic protons on the benzene (B151609) ring would appear as distinct multiplets in the downfield region (typically δ 7.0-8.0 ppm). The methylene (B1212753) protons (-CH₂-) at the 2-position of the furanone ring would likely appear as a singlet further upfield (around δ 4.0-5.0 ppm).
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals would include the carbonyl carbon (C=O) at a significantly downfield shift (δ > 170 ppm), carbons of the aromatic ring, the methylene carbon, and the carbon of the trifluoromethyl group, which would show a characteristic quartet due to coupling with the three fluorine atoms. rsc.org
¹⁹F NMR: Given the trifluoromethyl group, ¹⁹F NMR is a crucial and highly sensitive technique. nih.gov It would show a singlet for the -CF₃ group, and its chemical shift would be characteristic of a trifluoromethyl group attached to an aromatic ring. rsc.org
Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecular framework. dea.govresearchgate.net
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic (H-4, H-6, H-7) | 7.5 - 8.0 | m |
| ¹H | Methylene (H-2) | ~4.8 | s |
| ¹³C | Carbonyl (C-3) | >190 | s |
| ¹³C | Aromatic & Furanone Ring | 110 - 175 | - |
| ¹³C | Methylene (C-2) | ~75 | t |
| ¹³C | -CF₃ | ~124 | q (JC-F ≈ 272 Hz) |
| ¹⁹F | -CF₃ | ~ -62 | s |
Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, which helps in confirming the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. imreblank.ch
For this compound, electron ionization (EI-MS), often coupled with GC, would likely show a prominent molecular ion peak (M⁺). Key fragmentation pathways would involve the loss of CO, cleavage of the furanone ring, and potentially the loss of the CF₃ group. imreblank.ch Soft ionization techniques like electrospray ionization (ESI-MS), typically used with LC, would show the protonated molecule [M+H]⁺ or other adducts, with minimal fragmentation. massbank.eu
The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) is a highly sensitive and specific technique for analyzing complex mixtures. nih.gov It is invaluable for monitoring the progress of a chemical synthesis by tracking the disappearance of reactants and the appearance of the desired product and any impurities in real-time. nih.gov
Furthermore, LC-MS, particularly tandem mass spectrometry (LC-MS/MS) and high-resolution systems like Quadrupole Time-of-Flight (Q-TOF), is the gold standard for metabolite identification studies. nih.gov In vitro studies using liver microsomes or hepatocytes can be performed to investigate the metabolic fate of this compound. nih.govresearchgate.net Common metabolic transformations for such structures include aromatic hydroxylation, reduction of the ketone, and subsequent phase II conjugation reactions (e.g., glucuronidation or sulfation). LC-HR-MS allows for the detection of these metabolites, determination of their elemental formulas, and structural characterization based on their fragmentation patterns compared to the parent drug. nih.govresearchgate.net
| Metabolic Reaction | Description | Mass Shift (Da) |
|---|---|---|
| Hydroxylation | Addition of a hydroxyl (-OH) group, typically on the aromatic ring. | +16 |
| Reduction | Reduction of the ketone at C-3 to a hydroxyl group. | +2 |
| Dehydrogenation | Formation of a double bond, potentially leading to a benzofuranol structure. | -2 |
Mass Spectrometry (MS) Applications
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds by analyzing their fragmentation patterns. In an MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected and then subjected to collision-induced dissociation (CID) to generate product ions. The resulting fragmentation pattern provides a veritable fingerprint of the molecule, offering insights into its structural components.
While specific experimental data for this compound is not extensively published, the fragmentation pathways can be predicted based on the known fragmentation of similar benzofuran (B130515) and furanone structures. imreblank.chresearchgate.net The primary cleavage events would likely involve the benzofuran ring system and the trifluoromethyl group.
Hypothetical Fragmentation Pathway:
The initial protonated molecule [M+H]⁺ of this compound would be selected in the first mass analyzer. Upon collision with an inert gas, characteristic fragment ions would be produced. Key fragmentations could include the loss of carbon monoxide (CO) from the furanone ring, a common fragmentation for such cyclic ketones. imreblank.ch Another predictable fragmentation would be the cleavage of the C-CF₃ bond or rearrangements involving the trifluoromethyl group.
To illustrate the potential data obtained from an MS/MS experiment, a hypothetical fragmentation table is presented below.
| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Plausible Neutral Loss |
| 217.03 | 20 | 189.04 | CO |
| 217.03 | 20 | 148.03 | CO + C₂H₂O |
| 217.03 | 25 | 119.02 | C₃H₂O₂F₃ |
| 217.03 | 25 | 69.00 | C₈H₅O₂F |
This is a hypothetical data table for illustrative purposes.
This detailed fragmentation data is crucial for the unambiguous identification of this compound in complex matrices and for studying its metabolic fate, where biotransformations can be pinpointed by shifts in the fragmentation patterns. The specificity of MS/MS makes it an invaluable tool in both qualitative and quantitative analyses. imreblank.ch
MALDI-TOF MS in Proteomics and Biomarker Discovery
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that has revolutionized the analysis of large biomolecules, particularly proteins and peptides. nih.govnih.govnih.gov In the context of this compound, MALDI-TOF MS would not typically be used for the direct analysis of the small molecule itself, but rather to investigate its effects on the proteome or its potential as a binder to target proteins.
In proteomics research, MALDI-TOF MS can be used to identify proteins that are differentially expressed in biological systems upon exposure to the compound. researchgate.netresearchgate.net This can help in identifying potential protein targets or understanding the compound's mechanism of action. For instance, if this compound is being investigated for its therapeutic potential, MALDI-TOF MS could be employed to discover biomarkers indicative of treatment efficacy or toxicity. nih.govnih.gov
Illustrative Research Application:
A hypothetical study could involve treating a cell line with this compound and a control group with a vehicle. Proteins from both groups would be extracted, digested (e.g., with trypsin), and analyzed by MALDI-TOF MS. The resulting peptide mass fingerprints could identify proteins that show altered expression levels.
| Protein ID | m/z (Observed) | Fold Change (Treated vs. Control) | Putative Function |
| P12345 | 1543.78 | +2.5 | Signal Transduction |
| Q67890 | 2105.04 | -1.8 | Cellular Metabolism |
| R54321 | 1876.92 | +3.1 | Apoptosis Regulation |
This is a hypothetical data table for illustrative purposes.
Such an approach can provide a broad, unbiased view of the cellular response to the compound, paving the way for more targeted functional studies. nih.govresearchgate.net
Other Advanced Analytical Techniques (e.g., Capillary Electrophoresis, Surface Plasmon Resonance)
Beyond mass spectrometry, other advanced analytical techniques can provide complementary information in the research of this compound.
Capillary Electrophoresis (CE):
Capillary electrophoresis separates molecules based on their electrophoretic mobility in an electric field. nih.gov This technique offers high separation efficiency and resolution, making it suitable for the purity assessment of this compound and the analysis of its potential enantiomers if a chiral center is present or introduced during synthesis. nih.govspringernature.com Different modes of CE, such as micellar electrokinetic chromatography (MEKC), can be employed to separate neutral compounds and complex mixtures. nih.gov
Surface Plasmon Resonance (SPR):
Surface Plasmon Resonance is a real-time, label-free optical technique used to monitor binding interactions between molecules. helsinki.ficnr.it In the context of this compound, SPR can be invaluable for studying its interaction with potential biological targets, such as proteins or nucleic acids. By immobilizing a target molecule on a sensor chip, the binding and dissociation of the compound can be monitored, providing quantitative data on binding affinity (Kᴅ), and association (kₐ) and dissociation (kₑ) rates.
Hypothetical SPR Binding Data:
| Analyte | Ligand (Immobilized) | Kᴅ (M) | kₐ (1/Ms) | kₑ (1/s) |
| This compound | Target Protein X | 5.2 x 10⁻⁷ | 1.8 x 10⁴ | 9.4 x 10⁻³ |
| This compound | Control Protein Y | No Binding | - | - |
This is a hypothetical data table for illustrative purposes.
This kinetic data is crucial in drug discovery and development for lead optimization and understanding the structure-activity relationship of a compound series.
Future Directions and Translational Research Perspectives for Trifluoromethylated Benzofuranone Scaffolds
The benzofuranone scaffold, particularly when substituted with a trifluoromethyl (CF3) group, represents a promising area in medicinal chemistry. The incorporation of the trifluoromethyl group can significantly alter the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, bioavailability, and binding affinity. nih.gov This article explores the future research and translational perspectives for trifluoromethylated benzofuranone scaffolds, focusing on rational drug design, novel therapeutic applications, the integration of advanced computational tools, the use of sophisticated preclinical models, and the development of sustainable manufacturing processes.
Q & A
Q. What are the established methods for synthesizing 5-(trifluoromethyl)benzofuran-3(2H)-one derivatives with stereochemical control?
The enantioselective synthesis of benzofuran-3(2H)-one derivatives can be achieved using pybox-copper catalysts. For example, a copper-catalyzed reaction between 2-substituted benzofuran-3(2H)-one and propargyl acetate enables diastereo- and enantioselective preparation of 2,2-disubstituted derivatives. The terminal alkyne product can be further transformed into a methyl ketone without compromising enantiomeric purity, demonstrating utility in chiral synthesis . X-ray crystallography is critical for confirming stereochemistry, as seen in studies resolving geometric parameters of analogous compounds .
Q. How can the anti-cancer activity of this compound derivatives be evaluated experimentally?
The MTT assay is a standard method for assessing cytotoxicity. For instance, aurone derivatives synthesized from benzofuran-3(2H)-one showed potent activity against breast cancer cell lines (MDA-MB-231 and MCF-7). Mechanistic studies involve flow cytometry to evaluate mitochondrial membrane potential loss and Hoechst staining to detect apoptosis-inducing chromatin condensation .
Q. What analytical techniques are essential for characterizing synthetic derivatives of this compound?
Key techniques include:
- NMR and MS : For structural elucidation and purity assessment.
- X-ray crystallography : To resolve stereochemistry and confirm crystal packing interactions (e.g., π-stacking in sulfonyl-substituted derivatives) .
- HPLC with chiral columns : To validate enantiomeric excess in stereoselective syntheses .
Advanced Research Questions
Q. How can computational methods aid in designing this compound derivatives with enhanced bioactivity?
Structure-based virtual screening and de novo design leverage molecular cores like benzofuran-3(2H)-one to generate PIM1 kinase inhibitors. For example, derivatives optimized for both inhibitory activity and drug-like properties were synthesized and tested, with molecular docking used to predict binding affinities .
Q. What strategies resolve contradictions in biological activity data across different derivatives?
Systematic SAR (structure-activity relationship) studies are critical. For aurones, substituents like 4-methyl or 4-chlorobenzylidene groups significantly enhanced anti-cancer activity, while others showed negligible effects. Cross-validation using multiple assays (e.g., cell cycle arrest, apoptosis) helps clarify mechanisms .
Q. How can enantiomeric purity be preserved during post-synthetic modifications?
Copper-catalyzed propargylation retains enantiomeric integrity, as demonstrated by converting terminal alkynes to methyl ketones without racemization. Mild reaction conditions (e.g., low temperature, inert atmosphere) and avoiding acidic/basic environments are key .
Q. What experimental approaches elucidate the anti-inflammatory mechanisms of these compounds?
Aurones like (Z)-2-((5-(hydroxymethyl)furan-2-yl)methylene)benzofuran-3(2H)-one suppress LPS-induced NF-κB activity in macrophages. Techniques include:
- Luciferase reporter assays : To quantify NF-κB inhibition.
- Western blotting : To measure downstream inflammatory markers (e.g., COX-2, TNF-α) .
Methodological Challenges and Solutions
Q. How can reaction yields be optimized in large-scale syntheses of benzofuran-3(2H)-one intermediates?
The condensation of benzofuran-3(2H)-one with aldehydes under basic/acidic conditions requires precise stoichiometry and solvent selection (e.g., ethanol or dichloromethane). For example, tert-butyl nitrite in ethanol improved yields (>70%) in fluoxastrobin intermediate synthesis .
Q. What protocols ensure reproducibility in flow cytometry-based apoptosis assays?
Standardize cell culture conditions (e.g., seeding density, serum concentration) and staining protocols (e.g., Hoechst 33342 incubation time). Include positive controls (e.g., staurosporine) and validate mitochondrial membrane potential loss using JC-1 dye .
Q. How are π-π stacking interactions in crystal structures analyzed for drug design?
X-ray crystallography data reveal centroid-centroid distances (e.g., 3.66–3.77 Å in sulfonyl derivatives) and slippage values. Software like Mercury (CCDC) quantifies these interactions, guiding the design of derivatives with enhanced solubility or stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
